1-(4-Chloro-2-methylphenyl)but-3-en-1-ol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-2-methylphenyl)but-3-en-1-ol typically involves the reaction of 4-chloro-2-methylbenzaldehyde with an appropriate Grignard reagent, followed by a reduction step to yield the desired alcohol . The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity . Quality control measures such as NMR, HPLC, and LC-MS are employed to verify the product’s purity .
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-2-methylphenyl)but-3-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Can be reduced to form saturated alcohols.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Formation of 1-(4-chloro-2-methylphenyl)but-3-en-1-one.
Reduction: Formation of 1-(4-chloro-2-methylphenyl)butan-1-ol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
1-(4-Chloro-2-methylphenyl)but-3-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-methylphenyl)but-3-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(4-Chloro-2-methylphenyl)butan-1-ol: Similar structure but lacks the double bond in the butenol chain.
1-(4-Chloro-2-methylphenyl)but-3-en-1-one: Similar structure but contains a ketone group instead of an alcohol.
Uniqueness
1-(4-Chloro-2-methylphenyl)but-3-en-1-ol is unique due to its specific combination of a chloro-substituted phenyl ring and a butenol chain, which imparts distinct chemical and physical properties .
Properties
IUPAC Name |
1-(4-chloro-2-methylphenyl)but-3-en-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO/c1-3-4-11(13)10-6-5-9(12)7-8(10)2/h3,5-7,11,13H,1,4H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWCLKIEPGMOQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(CC=C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101239784 | |
Record name | 4-Chloro-2-methyl-α-2-propen-1-ylbenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101239784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
842123-73-3 | |
Record name | 4-Chloro-2-methyl-α-2-propen-1-ylbenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=842123-73-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-methyl-α-2-propen-1-ylbenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101239784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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